molecular formula C10H8ClN3OS B11359181 N-(3-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide

N-(3-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11359181
M. Wt: 253.71 g/mol
InChI Key: FEGHZVAEKTVVEB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This specific compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with thiosemicarbazide under acidic conditions to form the intermediate 3-chloro-2-methylphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired thiadiazole compound.

Reaction Conditions:

  • Formation of Intermediate:

      Reactants: 3-chloro-2-methylaniline, thiosemicarbazide

      Solvent: Ethanol

      Catalyst: Hydrochloric acid

      Temperature: Room temperature

      Time: 2-3 hours

  • Cyclization:

      Reactants: 3-chloro-2-methylphenylthiosemicarbazide

      Dehydrating Agent: Phosphorus oxychloride (POCl₃)

      Solvent: Chloroform

      Temperature: Reflux

      Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate and final products are typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it and forming different amine derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 3-chloro-2-methylbenzoic acid derivatives.

    Reduction: Various amine derivatives depending on the specific conditions.

    Substitution: Substituted thiadiazole derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

N-(3-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions and studies.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The presence of the thiadiazole ring is known to enhance biological activity, making it a candidate for developing new antimicrobial agents.

Medicine

The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, particularly herbicides and fungicides. Its chemical stability and reactivity make it suitable for various formulations.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-2-methylphenyl)-2-(2,6-dichlorophenoxy)acetamide
  • N-(3-chloro-2-methylphenyl)-3-(2-thienyl)-2-propenamide

Uniqueness

N-(3-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H8ClN3OS

Molecular Weight

253.71 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C10H8ClN3OS/c1-6-7(11)3-2-4-8(6)12-10(15)9-5-16-14-13-9/h2-5H,1H3,(H,12,15)

InChI Key

FEGHZVAEKTVVEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CSN=N2

Origin of Product

United States

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